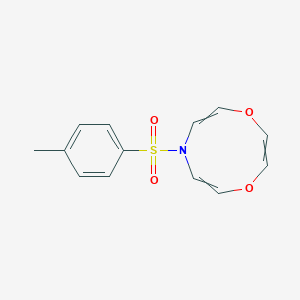
7-(4-Methylbenzene-1-sulfonyl)-7H-1,4,7-dioxazonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Methylbenzene-1-sulfonyl)-7H-1,4,7-dioxazonine is an organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a dioxazonine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylbenzene-1-sulfonyl)-7H-1,4,7-dioxazonine typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable dioxazonine precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methylbenzene-1-sulfonyl)-7H-1,4,7-dioxazonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or other reduced forms.
Substitution: The sulfonyl group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like pyridine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(4-Methylbenzene-1-sulfonyl)-7H-1,4,7-dioxazonine has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 7-(4-Methylbenzene-1-sulfonyl)-7H-1,4,7-dioxazonine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with various biological molecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Methylbenzenesulfonyl chloride: A precursor used in the synthesis of various sulfonyl derivatives.
Tosyl azide:
Sulfonamides: A class of compounds with similar sulfonyl groups used in drug development.
Uniqueness
7-(4-Methylbenzene-1-sulfonyl)-7H-1,4,7-dioxazonine is unique due to its dioxazonine ring structure, which imparts distinct chemical properties and potential applications not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
76670-72-9 |
|---|---|
Molecular Formula |
C13H13NO4S |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
7-(4-methylphenyl)sulfonyl-1,4,7-dioxazonine |
InChI |
InChI=1S/C13H13NO4S/c1-12-2-4-13(5-3-12)19(15,16)14-6-8-17-10-11-18-9-7-14/h2-11H,1H3 |
InChI Key |
FNINXDYCCSXLAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=COC=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















